Clofibric Acid-d4 Acyl-β-D-glucuronide Clofibric Acid-d4 Acyl-β-D-glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198401
InChI:
SMILES:
Molecular Formula: C₁₆H₁₅D₄ClO₉
Molecular Weight: 394.79

Clofibric Acid-d4 Acyl-β-D-glucuronide

CAS No.:

Cat. No.: VC0198401

Molecular Formula: C₁₆H₁₅D₄ClO₉

Molecular Weight: 394.79

* For research use only. Not for human or veterinary use.

Clofibric Acid-d4 Acyl-β-D-glucuronide -

Specification

Molecular Formula C₁₆H₁₅D₄ClO₉
Molecular Weight 394.79

Introduction

Chemical Structure and Properties

Clofibric Acid-d4 Acyl-β-D-glucuronide is a deuterated derivative of Clofibric Acid, which is a metabolite of the lipid-lowering drug Clofibrate. The compound is classified as an acyl glucuronide, formed through the conjugation of Clofibric Acid with glucuronic acid. The molecular formula of Clofibric Acid-d4 Acyl-β-D-glucuronide is C16H15D4ClO9, with a molecular weight of 394.79 g/mol.

The structure of this compound features a glucuronic acid moiety connected to Clofibric Acid, enhancing its solubility and facilitating excretion in biological systems. The presence of deuterium atoms (indicated by "d4") is a key distinguishing feature that allows for specific applications in metabolic studies and pharmacokinetics by facilitating the distinction of this compound from its non-deuterated counterparts during analysis.

Physical and Chemical Characteristics

The physical properties of Clofibric Acid-d4 Acyl-β-D-glucuronide compare closely with its non-deuterated counterpart, with minor differences attributable to the isotopic substitution. Table 1 provides a comparative overview of the physical properties of the deuterated and non-deuterated versions of the compound.

Table 1: Comparative Physical Properties

PropertyClofibric Acid-d4 Acyl-β-D-glucuronideClofibric Acid Acyl-β-D-glucuronide
Molecular FormulaC16H15D4ClO9C16H19ClO9
Molecular Weight394.79 g/mol390.8 g/mol
Structural DistinctionContains 4 deuterium atomsContains normal hydrogen atoms
Primary ApplicationMetabolic tracer studiesLipid metabolism research

The chemical behavior of Clofibric Acid-d4 Acyl-β-D-glucuronide is characterized by its ability to undergo hydrolysis, particularly in physiological conditions. This reaction can release Clofibric Acid and glucuronic acid, facilitated by enzymes such as β-glucuronidase that cleave the glucuronide bond. The presence of hydroxyl and carboxylic acid functional groups enables the compound to participate in various conjugation reactions, contributing to its metabolic profile.

Synthesis and Preparation Methods

The synthesis of Clofibric Acid-d4 Acyl-β-D-glucuronide typically involves several meticulous steps, primarily beginning with the deuteration of Clofibric Acid followed by conjugation with glucuronic acid. This process is conducted under carefully controlled conditions, often in a buffered solution at physiological pH and temperature to mimic in vivo conditions.

Analytical Monitoring Techniques

The synthesis process is typically monitored and verified using advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) serves as the primary method for tracking reaction progress and confirming product formation. Other complementary techniques may include nuclear magnetic resonance (NMR) spectroscopy for structural verification and high-performance liquid chromatography (HPLC) for purity assessment.

Synthetic Approaches

Similar to its non-deuterated counterpart, Clofibric Acid-d4 Acyl-β-D-glucuronide can be synthesized through both enzymatic and chemical methods. The enzymatic approach typically involves UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the carboxylic acid group of deuterated Clofibric Acid. The chemical synthesis approach may involve protecting group strategies to ensure selective acylation of the glucuronic acid moiety.

Biological Activity and Applications

Clofibric Acid-d4 Acyl-β-D-glucuronide plays a significant role in lipid metabolism research. As a glucuronide conjugate, it enhances the solubility and bioavailability of Clofibric Acid, promoting its efficacy in lowering triglyceride levels and improving lipid profiles in dyslipidemia research.

Research Applications

The deuterated derivative has numerous applications across pharmaceutical and metabolic research fields:

  • Metabolic Studies: The deuterium labeling allows researchers to track metabolic pathways with precision.

  • Pharmacokinetic Analysis: Enables researchers to quantify the compound's presence in biological samples with higher accuracy.

  • Drug Safety Evaluations: Used in studies related to the metabolism of acyl glucuronides and their potential toxicological implications.

  • Proteomics Research: Serves as a valuable tool in protein interaction studies.

Comparative Metabolism

The metabolism of Clofibric Acid-d4 Acyl-β-D-glucuronide mirrors that of its non-deuterated counterpart, with minor differences in reaction rates due to the kinetic isotope effect. The primary metabolic pathway involves hydrolysis of the glucuronide bond, releasing Clofibric Acid for further metabolism or excretion.

Reactivity and Toxicological Considerations

Research on acyl glucuronides, including those related to Clofibric Acid, highlights their chemical reactivity and potential genotoxic effects. Studies have demonstrated that these compounds can form protein adducts and exhibit reactivity with DNA, suggesting potential carcinogenic pathways.

Protein Binding Properties

The acyl glucuronide structure enables covalent binding to proteins, which may contribute to immune-mediated adverse drug reactions. The deuterated version maintains this reactivity profile while providing the analytical advantage of isotopic distinction.

Hepatic Disposition

The hepatic disposition of acyl glucuronides involves carrier-mediated transport systems, which can be influenced by other compounds like Clofibric Acid. This interaction potential is an important consideration in drug development and safety assessment studies.

Analytical Methods for Detection and Quantification

The analysis of Clofibric Acid-d4 Acyl-β-D-glucuronide in biological matrices requires sensitive and specific analytical methods. Mass spectrometry-based techniques are particularly valuable due to their ability to distinguish between deuterated and non-deuterated compounds based on mass difference.

Mass Spectrometry Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantifying Clofibric Acid-d4 Acyl-β-D-glucuronide in complex biological matrices. The deuterium labeling provides a mass shift that allows clear distinction from endogenous compounds, enhancing specificity and reducing background interference.

Sample Preparation Considerations

Effective sample preparation is crucial for accurate analysis. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to isolate the compound from biological matrices prior to instrumental analysis.

Comparison with Related Compounds

Clofibric Acid-d4 Acyl-β-D-glucuronide shares structural similarities with other acyl glucuronides but has distinctive features due to its deuteration and association with lipid metabolism. When compared to other variants, such as Clofibric Acid Acyl-allyl-beta-D-glucuronide, significant differences in molecular weight and potential applications become apparent .

Structural Comparison

Table 2: Structural Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightDistinctive Features
Clofibric Acid-d4 Acyl-β-D-glucuronideC16H15D4ClO9394.79 g/molContains 4 deuterium atoms
Clofibric Acid Acyl-β-D-glucuronideC16H19ClO9390.8 g/molNon-deuterated parent compound
Clofibric Acid Acyl-allyl-β-D-glucuronideC19H23ClO9430.8 g/molContains additional allyl group

The structural variations among these compounds result in different physicochemical properties and applications. The allyl variant, for instance, features modified solubility characteristics and potentially altered metabolic pathways compared to the standard and deuterated versions .

Research Findings and Future Directions

Current research involving Clofibric Acid-d4 Acyl-β-D-glucuronide focuses primarily on metabolic profiling and pharmacokinetic studies. The compound's ability to serve as a stable isotopic tracer makes it invaluable for quantitative analysis in complex biological systems.

Stability Studies

Research on the stability of acyl glucuronides under various physiological conditions has revealed important insights into their behavior in vivo. The deuterated version provides additional advantages for such studies by enabling more accurate tracking of degradation pathways and products.

Emerging Applications

Potential future applications of Clofibric Acid-d4 Acyl-β-D-glucuronide include:

  • Development of improved analytical methods for metabolite identification

  • Investigation of protein binding mechanisms in adverse drug reactions

  • Exploration of structure-activity relationships in glucuronide conjugates

  • Development of deuterated standards for quantitative metabolomics

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